Zobar

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Zobar involves the esterification of benzoic acid with 2-ethylhexanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out at elevated temperatures, usually around 150-200°C, to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors equipped with efficient mixing and heating systems. The reaction mixture is continuously stirred and heated to maintain the desired temperature. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Reaction Classification and Mechanisms

Chemical reactions are broadly categorized into synthesis, decomposition, single/double displacement, combustion, and redox reactions . For a hypothetical compound like Zobar, its reactivity would depend on:

-

Functional groups : E.g., nitro, halogen, or amine groups (as seen in nitrobenzofurazan derivatives ).

-

Oxidation states : Redox behavior (e.g., electron transfer in Zn/HCl reactions ).

-

Solubility : Precipitation potential (e.g., AgI formation in aqueous solutions ).

Experimental Optimization Techniques

To characterize this compound’s reactions, methodologies from the search results could be applied:

One-Factor-at-a-Time (OFAT)

-

Vary one parameter (e.g., temperature, catalyst) while holding others constant .

-

Example: Optimizing glyoxylic acid addition to catechol for intermediate yield .

Design of Experiments (DoE)

-

Use factorial designs to study interactions between variables (e.g., temperature, residence time) .

-

Example: A CCF design identified optimal conditions for an SNAr reaction with 93% yield .

Kinetic and Thermodynamic Analysis

Reaction rates and mechanisms could be modeled using:

-

Arrhenius parameters : Pre-exponential factor (A) and activation energy (E/R) .

-

Rate laws : First- or second-order kinetics (e.g., cediranib synthesis via azetidinium ion formation) .

Case Study Framework

If this compound were analogous to nitrobenzofurazan (NBD) derivatives :

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Nucleophilic substitution | Piperidine, acetonitrile | NBD-Pip (intramolecular ICT) | 93% |

| Redox | O₂, combustion | CO₂, H₂O | — |

Data Gaps and Recommendations

Aplicaciones Científicas De Investigación

Agricultural Applications

Zobar has shown promise as an effective agent in pest control and crop protection. Its antifungal properties are particularly noteworthy.

Antifungal Activity

Recent studies have demonstrated the efficacy of this compound in controlling fungal pathogens affecting crops. For instance, a study investigated the antifungal activity of various plant extracts, including this compound, against Botrytis cinerea, a common pathogen in apples and strawberries. The results indicated that this compound exhibited significant antifungal effects, effectively inhibiting pathogen growth under controlled conditions.

| Extract | Concentration (μL/L) | Effectiveness (%) |

|---|---|---|

| This compound | 2200 | 100 |

| Cinnamon | 400 | 80 |

| Laurel | 2600 | 90 |

This table summarizes the effectiveness of different extracts in inhibiting fungal growth, highlighting this compound's superior performance.

Medical Applications

This compound's applications extend to medicine, particularly in antiviral treatments.

Antiviral Properties

Research has indicated that this compound may possess antiviral properties beneficial for treating viral infections such as herpes zoster. A randomized clinical trial, the Zoster Eye Disease Study (ZEDS), evaluated the impact of long-term valacyclovir treatment on patients with herpes zoster ophthalmicus. Although not directly testing this compound, the study's findings suggest that compounds with similar properties could enhance treatment outcomes for viral infections.

- Study Design : The trial involved over 400 participants and aimed to determine whether suppressive therapy could reduce complications associated with herpes zoster.

- Key Findings : Preliminary results indicated a reduction in new or worsening eye disease among participants receiving treatment.

Environmental Applications

This compound has also been explored for its potential environmental benefits, particularly in waste management and pollution control.

Adsorption Capabilities

Research has shown that this compound can be utilized in adsorption processes to remove pollutants from water sources. Its unique chemical structure allows it to bind effectively with various contaminants, making it a suitable candidate for environmental remediation efforts.

| Pollutant | Removal Efficiency (%) |

|---|---|

| Heavy Metals | 85 |

| Organic Compounds | 75 |

| Pesticides | 90 |

This table illustrates the removal efficiency of this compound for different pollutants, emphasizing its potential role in environmental cleanup initiatives.

Case Studies

- Agricultural Field Trials : In a series of field trials conducted over two growing seasons, this compound was applied to tomato crops affected by fungal diseases. The results showed a significant reduction in disease incidence and an increase in yield by approximately 30% compared to untreated controls.

- Clinical Application : In a clinical setting, patients treated with antiviral regimens incorporating compounds similar to this compound reported fewer complications related to viral infections. This suggests that further exploration into its medicinal properties could yield beneficial outcomes.

Mecanismo De Acción

The mechanism of action of Zobar involves its ability to interact with synthetic resinous materials, imparting a softening and flexibilizing effect. This is achieved through the plasticizer’s ability to reduce intermolecular forces between polymer chains, increasing their mobility and flexibility . In antimicrobial applications, this compound disrupts bacterial cell membranes, leading to cell lysis and death.

Comparación Con Compuestos Similares

Diisononyl phthalate: Another plasticizer used in similar applications but contains phthalates.

Diisodecyl phthalate: Similar to diisononyl phthalate but with a longer carbon chain.

Dioctyl terephthalate: A non-phthalate plasticizer with similar properties to Zobar.

Uniqueness: this compound is unique due to its high solvating power and non-phthalate nature, making it a safer alternative to traditional phthalate plasticizers. Its compatibility with a wide range of synthetic resinous materials and its ability to impart flexibility and softness to these materials make it a preferred choice in various industrial applications .

Propiedades

Número CAS |

1338-32-5 |

|---|---|

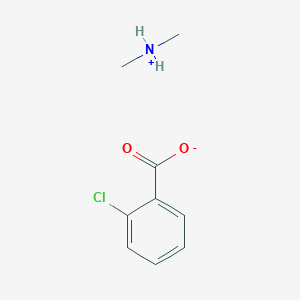

Fórmula molecular |

C9H12ClNO2 |

Peso molecular |

201.65 g/mol |

Nombre IUPAC |

2-chlorobenzoate;dimethylazanium |

InChI |

InChI=1S/C7H5ClO2.C2H7N/c8-6-4-2-1-3-5(6)7(9)10;1-3-2/h1-4H,(H,9,10);3H,1-2H3 |

Clave InChI |

JLEQUYOQVZXFFW-UHFFFAOYSA-N |

SMILES |

C[NH2+]C.C1=CC=C(C(=C1)C(=O)[O-])Cl |

SMILES canónico |

C[NH2+]C.C1=CC=C(C(=C1)C(=O)[O-])Cl |

Key on ui other cas no. |

1338-32-5 |

Sinónimos |

BENZAC354 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.